molecular formula C18H20BrNOS B1338803 N-(2-Bromo-4-methylphenyl)-2-(butylsulfanyl)benzamide CAS No. 88312-84-9

N-(2-Bromo-4-methylphenyl)-2-(butylsulfanyl)benzamide

Cat. No. B1338803
CAS RN: 88312-84-9
M. Wt: 378.3 g/mol
InChI Key: AZFBPNJZHWBAKZ-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-methylphenyl)-2-(butylsulfanyl)benzamide, also known as BMB, is a synthetic compound belonging to the class of benzamides. BMB is a white crystalline solid with a molecular weight of 473.38 g/mol. It has been studied extensively in the scientific community due to its unique properties and potential applications in research.

Scientific Research Applications

Synthesis and Characterization

N-(2-Bromo-4-methylphenyl)-2-(butylsulfanyl)benzamide, along with related compounds, plays a crucial role in the synthesis and characterization of metal complexes. Binzet et al. (2009) detailed the synthesis and characterization of Ni(II) and Cu(II) complexes of some 4-bromo-N-(di-alkyl/aryl)carbamothioyl benzamide derivatives, providing insights into their crystal and molecular structures through elemental analyses, FT-IR, and 1H-NMR spectroscopy. The formation of these metal complexes was confirmed by changes in N–H proton resonance and the N–H stretching vibration, along with shifts in the ν C=O and ν C=S stretching vibrations, indicating their potential in coordination chemistry and materials science (Binzet et al., 2009).

Antifungal Activity

Further expanding its utility, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated significant antifungal activity. Ienascu et al. (2018) synthesized novel molecules, including esters, hydrazides, and hydrazones of N-(2-bromo-phenyl)-2-hydroxy-benzamide, which were characterized using modern physico-chemical methods. These compounds showed promising antifungal activity against pathogens like Fusarium oxysporum, Sclerotinia sclerotiorum, and the yeast Saccharomyces cerevisiae, highlighting their potential in developing new antifungal agents (Ienascu et al., 2018).

Medicinal Chemistry

In the realm of medicinal chemistry, the synthesis of medicinally relevant compounds often involves derivatives similar to N-(2-Bromo-4-methylphenyl)-2-(butylsulfanyl)benzamide. Izuchi et al. (2019) reported on the synthesis of new phenylsulphonyl aminoalkanamides and N-aryl p-toluene sulphonamides, which were confirmed by spectroscopic and elemental analytical data. These compounds have implications for the development of new therapeutic agents, showcasing the diverse applications of N-(2-Bromo-4-methylphenyl)-2-(butylsulfanyl)benzamide and its derivatives in drug discovery and development (Izuchi et al., 2019).

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNOS/c1-3-4-11-22-17-8-6-5-7-14(17)18(21)20-16-10-9-13(2)12-15(16)19/h5-10,12H,3-4,11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFBPNJZHWBAKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10521054
Record name N-(2-Bromo-4-methylphenyl)-2-(butylsulfanyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10521054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromo-4-methylphenyl)-2-(butylsulfanyl)benzamide

CAS RN

88312-84-9
Record name N-(2-Bromo-4-methylphenyl)-2-(butylsulfanyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10521054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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